

Physicochemical properties of Isopropyl 4,4,4-Trifluoroacetoacetate

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Compound of Interest

Compound Name: Isopropyl 4,4,4-Trifluoroacetoacetate

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An In-depth Technical Guide to the Physicochemical Properties of **Isopropyl 4,4,4-Trifluoroacetoacetate**

Foreword: Unlocking Fluorine's Potential in Modern Chemistry

In the landscape of drug discovery, agrochemical development, and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of innovation. The trifluoromethyl group, in particular, is prized for its ability to modulate a compound's metabolic stability, bioavailability, and binding affinity. **Isopropyl 4,4,4-Trifluoroacetoacetate** (IPTFAA) emerges as a pivotal building block in this context. Its unique molecular architecture, featuring a reactive β -ketoester system appended with a trifluoromethyl moiety, makes it an exceptionally versatile intermediate for synthesizing complex fluorinated targets.^{[1][2]}

This guide provides an in-depth exploration of the core physicochemical properties of **Isopropyl 4,4,4-Trifluoroacetoacetate**. Moving beyond a simple recitation of data, we will delve into the causality behind its chemical behavior, provide validated analytical protocols for its characterization, and discuss its practical implications for researchers and drug development professionals. Our objective is to equip the scientific community with the expert insights and robust methodologies required to fully leverage the synthetic potential of this important fluorinated reagent.

Molecular Identity and Core Physical Characteristics

Isopropyl 4,4,4-Trifluoroacetoacetate is a colorless liquid that serves as a key intermediate in the synthesis of fluorinated organic molecules.^{[1][2]} The presence of the electron-withdrawing trifluoromethyl group significantly influences the molecule's reactivity, particularly at the α -carbon and the adjacent carbonyl groups, making it a valuable tool for medicinal and agricultural chemistry.^[2]

A summary of its fundamental properties is presented below.

| Property | Value | Source(s) |
|---------------------------------------|---|-------------------------|
| CAS Number | 175230-50-9 | ^{[1][3][4]} |
| Molecular Formula | C ₇ H ₉ F ₃ O ₃ | ^{[1][2][3][4]} |
| Molecular Weight | 198.14 g/mol | ^{[1][2][3][4]} |
| IUPAC Name | propan-2-yl 4,4,4-trifluoro-3-oxobutanoate | ^[3] |
| Appearance | Colorless Liquid | ^{[1][2]} |
| Density | ~1.20 g/mL | ^{[2][5]} |
| Refractive Index (n _{20/D}) | ~1.377 - 1.382 | ^{[1][5]} |
| Flash Point | 42°C (closed cup) | ^[5] |
| Predicted pKa | ~8.54 | ^[5] |

The Dynamic Core: Keto-Enol Tautomerism

A defining characteristic of β -ketoesters, including IPTFAA, is their existence as a dynamic equilibrium between two tautomeric forms: the keto form and the enol form.^{[6][7][8]} This equilibrium is not static; its position is influenced by factors such as the solvent environment and temperature, which in turn dictates the compound's reactivity in a given synthetic step.^{[6][9]}

- Keto Form: Contains two distinct carbonyl groups (a ketone and an ester).

- Enol Form: Features an alcohol (enol) and an α,β -unsaturated ester, often stabilized by an intramolecular hydrogen bond.

Understanding and controlling this equilibrium is crucial. The enol form's nucleophilicity is key for certain reactions, while the keto form's electrophilic carbonyl carbon is the target in others. The strong electron-withdrawing effect of the CF_3 group generally favors the enol form more than in non-fluorinated analogues.

Fig. 1: Keto-Enol Equilibrium of IPTFAA

Analytical Characterization: A Validated Approach

Accurate characterization of **Isopropyl 4,4,4-Trifluoroacetoacetate** is essential for quality control and for understanding its behavior in reaction mixtures. The following section details validated protocols for spectroscopic and chromatographic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of IPTFAA and quantifying the keto-enol tautomeric ratio.

Expert Insight: The choice of solvent is critical. Deuterated chloroform (CDCl_3) is a common choice, but solvents capable of hydrogen bonding, like DMSO- d_6 , can significantly shift the tautomeric equilibrium, providing valuable mechanistic information.

Step-by-Step Protocol: ^1H NMR Analysis

- Sample Preparation: Accurately weigh approximately 10-20 mg of IPTFAA into a clean, dry NMR tube.
- Solvent Addition: Add approximately 0.6 mL of deuterated solvent (e.g., CDCl_3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
- Homogenization: Cap the tube and gently invert several times until the sample is fully dissolved.
- Acquisition: Place the sample in the NMR spectrometer and acquire the ^1H NMR spectrum according to standard instrument parameters.

Expected Spectral Features (in CDCl_3):

- Keto Form:
 - $\text{CH}(\text{CH}_3)_2$ (septet): ~ 5.1 ppm
 - CH_2 (singlet): ~ 3.6 ppm
 - $\text{CH}(\text{CH}_3)_2$ (doublet): ~ 1.3 ppm
- Enol Form:
 - OH (broad singlet): Highly variable, ~ 12 ppm (due to H-bonding)
 - $=\text{CH}$ (singlet): ~ 5.8 ppm
 - $\text{CH}(\text{CH}_3)_2$ (septet): ~ 5.0 ppm
 - $\text{CH}(\text{CH}_3)_2$ (doublet): ~ 1.25 ppm

The ratio of the keto to enol forms can be determined by integrating the distinct signals of the methylene protons (keto, ~ 3.6 ppm) and the vinyl proton (enol, ~ 5.8 ppm).

Fig. 2: Workflow for NMR Analysis of IPTFAA

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for assessing the purity of volatile compounds like IPTFAA and confirming its molecular weight.

Expert Insight: The high temperatures of the GC inlet can sometimes alter the keto-enol equilibrium. Therefore, GC is primarily a tool for purity assessment of the total compound, while the MS provides the structural fingerprint.

Step-by-Step Protocol: GC-MS Purity Analysis

- **Sample Preparation:** Prepare a dilute solution of IPTFAA (~ 1 mg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.

- Instrument Setup:
 - GC Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μ m).
 - Oven Program: Start at 50°C (hold 2 min), ramp to 250°C at 15°C/min (hold 5 min).
 - Inlet: 250°C, Split mode (e.g., 50:1).
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min.
 - MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 300.
- Injection: Inject 1 μ L of the prepared sample into the GC-MS.
- Data Analysis: Analyze the resulting chromatogram for peak purity and the mass spectrum for characteristic fragments.

Expected Mass Spectrum Features:

- Molecular Ion (M^+): A weak or absent peak at m/z 198.
- Key Fragments: Look for characteristic losses. The fragmentation pattern will be similar to related esters. Expect prominent peaks corresponding to the loss of the isopropoxy group ($-OC_3H_7$) and fragments like $[CF_3CO]^+$ (m/z 97) and $[CF_3]^+$ (m/z 69).

Synthetic Applications and Reactivity

IPTFAA is a valuable precursor for a wide range of chemical transformations, primarily due to the strategic placement of the trifluoromethyl group. It is extensively used in the synthesis of fluorinated heterocycles, which are crucial scaffolds in many modern pharmaceuticals, including antiviral, anticancer, and anti-inflammatory agents.^{[1][10]}

The compound's reactivity is centered around:

- The α -Methylene Group: The protons on the carbon between the two carbonyls are highly acidic ($pK_a \sim 8.54$) and can be easily removed by a base to form a nucleophilic enolate.^[5] This enolate can then participate in alkylation, acylation, and condensation reactions.

- The Carbonyl Groups: Both the keto and ester carbonyls are electrophilic and can be targeted by various nucleophiles.




A classic application is its use in condensation reactions to form heterocyclic rings, such as pyrimidines or pyrazoles, which are common in drug molecules.^[11]

Fig. 3: General Synthetic Pathway Using IPTFAA

Safety, Handling, and Storage Protocols

Proper handling of IPTFAA is essential to ensure laboratory safety and maintain the integrity of the compound. It is a combustible liquid and may cause irritation upon contact.^{[12][13]}

Trustworthiness through Self-Validation: Adherence to these protocols is a self-validating system. Consistent analytical results and reaction yields are direct indicators of proper storage and handling, while deviations may suggest degradation due to improper procedures.

| Hazard Class | GHS Pictogram | Precautionary Statements |
|----------------------|---|---|
| Flammable Liquid |  | Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment. ^{[12][13]} |
| Skin/Eye Irritant |  | Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling. ^{[12][13][14]} |
| Respiratory Irritant |  | Use only outdoors or in a well-ventilated area. Avoid breathing vapors. ^[13] |

Storage and Handling Guidelines:

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.^{[12][13]} ^[15] Keep away from ignition sources and incompatible materials such as strong oxidizing agents, strong acids, and strong bases.^{[12][13][14]}

- Handling: Use non-sparking tools and ground/bond container and receiving equipment to prevent static discharge.[12][13] Handle in a fume hood to avoid inhalation of vapors. In case of spills, remove all ignition sources and absorb with an inert material.[16]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

Conclusion

Isopropyl 4,4,4-Trifluoroacetoacetate is more than just a chemical intermediate; it is an enabling tool for innovation in the life sciences and material sciences. Its distinct physicochemical properties—governed by the interplay between the β -ketoester functionality and the powerful electron-withdrawing trifluoromethyl group—provide a unique platform for complex molecular design. A thorough understanding of its keto-enol tautomerism, coupled with robust analytical and handling protocols as detailed in this guide, is paramount for any researcher aiming to harness its full synthetic potential. As the demand for more sophisticated and effective chemical entities grows, the foundational knowledge of such key building blocks will continue to be a critical asset for scientific advancement.

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